2-Chloro-1,5-naphthyridine-3-carboxylic acid
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Overview
Description
2-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the third position of the 1,5-naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,5-naphthyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, nickel
Major Products Formed
N-Substituted Naphthyridines: Formed by nucleophilic substitution
Naphthyridine N-Oxides: Formed by oxidation
Dihydro Naphthyridines: Formed by reduction
Cross-Coupled Products: Formed by cross-coupling reactions
Scientific Research Applications
2-Chloro-1,5-naphthyridine-3-carboxylic acid has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthyridine-3-carboxylic acid
- 2-Methyl-1,5-naphthyridine-3-carboxylic acid
- 2-Bromo-1,5-naphthyridine-3-carboxylic acid
Uniqueness
2-Chloro-1,5-naphthyridine-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. The chlorine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its potency as a bioactive molecule .
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-chloro-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5(9(13)14)4-7-6(12-8)2-1-3-11-7/h1-4H,(H,13,14) |
InChI Key |
SFZHLIGLICZVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=N2)Cl)C(=O)O)N=C1 |
Origin of Product |
United States |
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